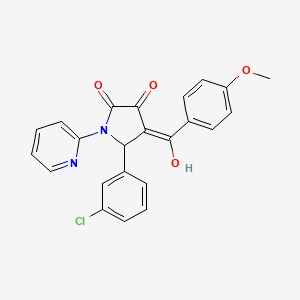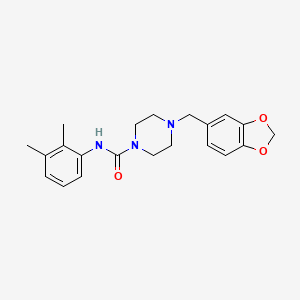![molecular formula C23H16ClFO4 B5314744 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B5314744.png)
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFM-2 belongs to the family of benzophenone derivatives and is known for its unique chemical structure and properties.
作用机制
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate works by inhibiting the polymerization of microtubules, which are essential for cell division and growth. Inhibition of microtubule polymerization leads to the disruption of the normal cell cycle and ultimately leads to cell death. 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer.
Biochemical and Physiological Effects:
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which is important for preventing metastasis. 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
实验室实验的优点和局限性
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has several advantages as a research tool. It is highly potent and effective against a wide range of cancer cell lines. It is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate also has some limitations. It is highly toxic and must be handled with care. It also has poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate. One area of interest is in the development of novel drug delivery systems for 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate. This could involve the use of nanoparticles or other targeted delivery systems to improve the efficacy and safety of 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate. Another area of interest is in the development of new derivatives of 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate that may have improved properties or efficacy. Finally, further studies are needed to fully understand the mechanism of action of 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate and its potential applications in other areas of research.
合成方法
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate can be synthesized through a multistep process that involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 4-fluorophenol and 2-chloroacryloyl chloride to form the final product, 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate. The synthesis of 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
科学研究应用
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate is in the field of cancer research. 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It works by targeting the microtubule network of cancer cells and disrupting their normal function, leading to cell death. 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has also been studied for its potential use as a diagnostic tool for cancer detection.
属性
IUPAC Name |
[2-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-4-fluorophenyl] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFO4/c1-28-21-9-5-3-7-17(21)23(27)29-22-13-11-16(25)14-18(22)20(26)12-10-15-6-2-4-8-19(15)24/h2-14H,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWGJPFLYYSZQT-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide](/img/structure/B5314667.png)
![N,N-diethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5314669.png)


![1-({5-[(3-acetylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide](/img/structure/B5314686.png)
![(3S*,4R*)-1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-methoxypiperidin-4-amine](/img/structure/B5314692.png)
![4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5314697.png)
![3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate](/img/structure/B5314705.png)
![1-{[(2R,5S)-5-(isoquinolin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B5314710.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide](/img/structure/B5314716.png)



![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5314772.png)